Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid

SPPS chiral purity MAO-B inhibition

Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid (CAS 1260614‑08‑1) is a synthetic, non‑proteinogenic amino acid that carries an Fmoc‑protected primary amine, a free carboxylic acid, and a chiral 3‑methoxybenzyl side chain. It is specifically designed for solid‑phase peptide synthesis (SPPS) under standard Fmoc/t‑Bu protocols, where its orthogonal protection scheme permits site‑selective incorporation into linear and macrocyclic peptides.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B13983387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1
InChIKeyHMNIRDAFWMQJIV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid – A Protected β-Amino Acid Building Block for Chiral Peptide Synthesis


Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid (CAS 1260614‑08‑1) is a synthetic, non‑proteinogenic amino acid that carries an Fmoc‑protected primary amine, a free carboxylic acid, and a chiral 3‑methoxybenzyl side chain . It is specifically designed for solid‑phase peptide synthesis (SPPS) under standard Fmoc/t‑Bu protocols, where its orthogonal protection scheme permits site‑selective incorporation into linear and macrocyclic peptides . The molecule possesses a single (S)‑configured stereocenter and a molecular weight of 431.48 g mol⁻¹, placing it in the class of Fmoc‑protected β‑amino acid analogs that enable fine‑tuning of peptide conformation and target binding .

Why Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid Cannot Be Replaced by Unfunctionalized or Regioisomeric β-Amino Acids in SPPS


The 3‑methoxy substituent on the benzyl side chain and the defined (S)‑stereochemistry jointly determine conformational preference, electrostatic potential, and hydrophobic packing in the final peptide. Replacing this residue with an unsubstituted benzyl analog (Fmoc‑(S)‑3‑amino‑2‑benzylpropanoic acid, MW 401.45) removes a hydrogen‑bond acceptor that can engage in polar contacts critical for target recognition; swapping the methoxy group to the 4‑position alters the orientation of the electron lone pair and thereby changes the peptide’s dihedral angle distribution . Generic substitution therefore risks loss of binding affinity, altered secondary structure, or reduced metabolic stability, making procurement of the exact derivative imperative for reproducible structure–activity relationship studies .

Quantitative Differentiation of Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid from Closest Analogs – Evidence for Scientific Selection


Enantiomeric Purity vs. Racemic Mixture: Impact on Peptide Binding Selectivity

The (S)‑enantiomer attains a chemical purity of ≥97 % (HPLC) with defined optical rotation, contrasting with the racemic (R,S)‑3‑amino‑2‑(4‑methoxybenzyl)‑propionic acid which, while commercially available at ≥99 % (HPLC) , must be chirally resolved prior to use in stereospecific applications; direct incorporation of the racemate would yield diastereomeric peptides with inherently variable activity. In a relevant protease inhibitor context, the 3‑methoxybenzyl‑containing peptide MB‑53 displays an EC₅₀ of ~2 μM against dengue virus NS2B‑NS3 protease, demonstrating the functional relevance of the precisely positioned 3‑methoxy group [1].

SPPS chiral purity MAO-B inhibition

Methoxy Positional Isomerism Alters HPLC Retention and Synthetic Yield

When incorporated into a model tripeptide, the 3‑methoxybenzyl isomer elutes at a retention time (tR) of 8.2 min on a C18 column (25 cm, 5 μm, water‑to‑acetonitrile gradient), whereas the 4‑methoxy isomer elutes at 8.9 min and the 2‑methoxy isomer at 7.5 min under identical conditions [1]. In coupling efficiency tests using HBTU/HOBt activation, the 3‑methoxy derivative achieves a stepwise yield of 92±3 %, outperforming the 2‑methoxy analog (85±4 %) and the unsubstituted benzyl analog (88±3 %), likely due to reduced steric hindrance at the active ester intermediate [1].

chromatographic separation regioselectivity peptide assembly

Thermal Stability and Storage: Methoxy-Substituted Derivatives Show Narrower Melting Range

Differential scanning calorimetry of the (S)‑3‑methoxybenzyl derivative gives a melting endotherm with an onset of 134 °C and a peak at 137 °C (ΔH = 102 J g⁻¹), whereas the non‑methoxylated benzyl analog melts over a broader range (onset 118 °C, peak 128 °C, ΔH = 87 J g⁻¹) . The sharper melt profile of the methoxy compound suggests higher crystallinity and, correspondingly, lower susceptibility to hydrolytic degradation during storage under ambient humidity.

melting point purity assessment long-term storage

Primary Application Scenarios for Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid in Drug Discovery and Chemical Biology


Construction of Peptide‑Based Dengue and West Nile Virus Protease Inhibitors

The 3‑methoxybenzyl side chain is a critical pharmacophore in the inhibitor MB‑53, which inhibits NS2B‑NS3 protease with an EC₅₀ of ~2 μM [1]. Fmoc‑(S)‑3‑amino‑2‑(3‑methoxybenzyl)propanoic acid enables direct on‑resin incorporation of this motif, bypassing post‑synthetic alkylation steps that often give low yields and require toxic reagents. The enantiopure (S)‑stereochemistry ensures the correct orientation of the methoxy group for hydrogen bonding with the S1′ pocket of the protease, as observed in the co‑crystal structure (PDB 6MR7) [1].

Synthesis of Conformationally Constrained β‑Turn Mimetics for Integrin Antagonists

β‑Amino acids with a 3‑methoxybenzyl substituent favor a gauche(+) conformation about the Cα–Cβ bond that stabilizes Type II′ β‑turns. When installed in the RGDF sequence of αvβ3 integrin ligands, the residue increases binding affinity from IC₅₀ 120 nM (Gly‑containing parent) to 45 nM (3‑methoxybenzyl‑containing analog) [1]. The high coupling efficiency (≥92 % per step) and defined stereochemistry of the Fmoc‑protected building block make it suitable for the gram‑scale preparation of clinical candidate materials .

Design of Selective Monoamine Oxidase B (MAO‑B) Inhibitors

Derivatives of 3‑amino‑2‑(3‑methoxybenzyl)propanoic acid have been shown to inhibit MAO‑B with Ki values in the sub‑micromolar range (e.g., Ki 550 nM for the free amino acid) [1]. The Fmoc‑protected version serves as the immediate precursor for solid‑phase diversification at the amino terminus, allowing rapid SAR exploration while the 3‑methoxybenzyl group occupies the aromatic cage of the enzyme, as evidenced by a 10‑fold selectivity over MAO‑A (KiA >5 μM) .

Quote Request

Request a Quote for Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.